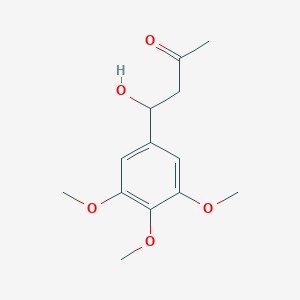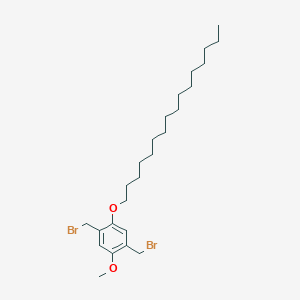
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core, a carboxylic acid group, and a phenylsulfonyl group. The presence of these functional groups makes it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester typically involves multiple steps. One common method is the reductive heterocyclization of nitro compounds. This process involves the generation of carbon monoxide from phenyl formate via decarbonylation with the participation of triethylamine. The method is applicable to the synthesis of various indoles, including indole-3-carboxylic acid esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like toluene and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of various indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: The compound is utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific derivative and application .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbaldehyde: Another indole derivative used in multicomponent reactions.
Uniqueness
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways.
Propiedades
Número CAS |
540740-39-4 |
|---|---|
Fórmula molecular |
C18H17NO4S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
propan-2-yl 1-(benzenesulfonyl)indole-3-carboxylate |
InChI |
InChI=1S/C18H17NO4S/c1-13(2)23-18(20)16-12-19(17-11-7-6-10-15(16)17)24(21,22)14-8-4-3-5-9-14/h3-13H,1-2H3 |
Clave InChI |
PJCBANQIBXIOOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)

![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)




![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
